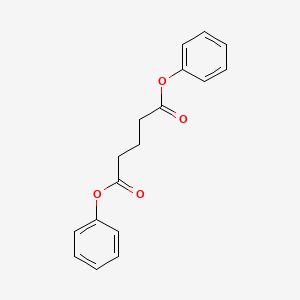
Diphenyl pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl pentanedioate is an organic compound that consists of a pentanedioate (glutarate) backbone with two phenyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl pentanedioate can be synthesized through esterification reactions involving pentanedioic acid (glutaric acid) and phenol. The reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Diphenyl pentanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of pentanedioic acid and phenol.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles (e.g., bromine) or nucleophiles (e.g., sodium amide) under appropriate conditions.
Major Products Formed
Hydrolysis: Pentanedioic acid and phenol.
Reduction: Diphenyl pentanediol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Diphenyl pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.
作用机制
The mechanism of action of diphenyl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that may exert biological effects. The phenyl rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
Diphenylmethane: Consists of a methane backbone with two phenyl groups. It is structurally simpler and lacks the ester functionality.
Benzyl benzoate: Contains a benzoate ester linked to a benzyl group. It is used as a topical medication and insect repellent.
Dibenzyl ether: Comprises two benzyl groups linked by an ether bond. It is used as a solvent and in organic synthesis.
Uniqueness
Diphenyl pentanedioate is unique due to its pentanedioate backbone, which provides additional functional groups for chemical modifications and interactions
属性
CAS 编号 |
47172-89-4 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
diphenyl pentanedioate |
InChI |
InChI=1S/C17H16O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI 键 |
MKEAERJPDKWNFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)CCCC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
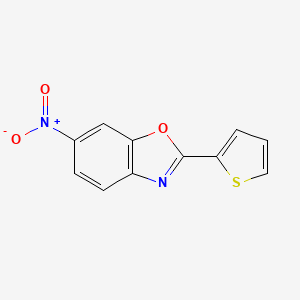
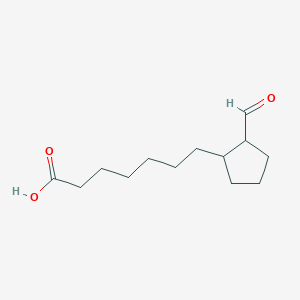


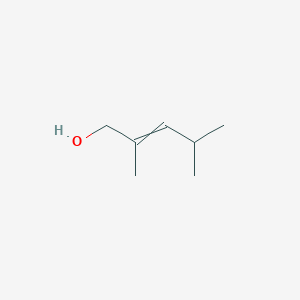
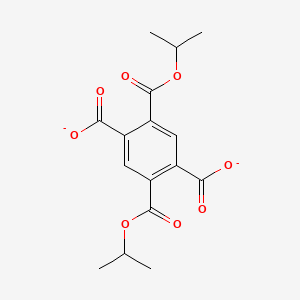

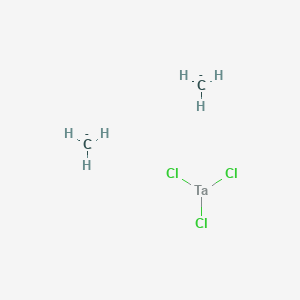
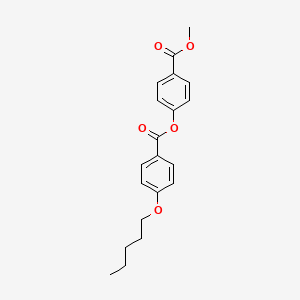
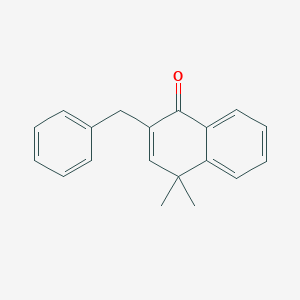
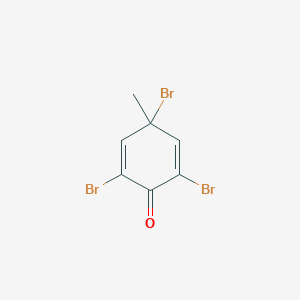

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
